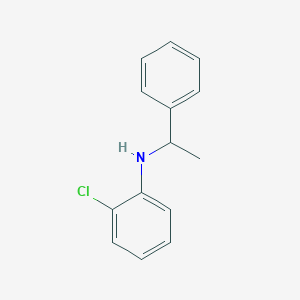

2-chloro-N-(1-phenylethyl)aniline

概述

描述

2-chloro-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H14ClN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 1-phenylethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 2-chloroacetophenone with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in an acidic medium to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

化学反应分析

Oxidation Reactions

The benzylic position adjacent to the phenyl group in the 1-phenylethyl substituent is susceptible to oxidation. Under acidic conditions with strong oxidizing agents like KMnO₄ or CrO₃, this position undergoes oxidation to form a ketone derivative.

| Reaction Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic aqueous solution, 80–100°C | KMnO₄ | 2-Chloro-N-(phenylacetyl)aniline | 65–78 | |

| Acetic acid, reflux | CrO₃ | 2-Chloro-N-(phenylacetyl)aniline | 70 |

Mechanistic Pathway :

-

Protonation of the benzylic C–H bond.

-

Formation of a radical intermediate via single-electron oxidation.

-

Further oxidation to a carbonyl group, yielding the ketone.

Nucleophilic Aromatic Substitution

| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DMF, 120°C, 24 h | NaOH | 2-Hydroxy-N-(1-phenylethyl)aniline | 40 | |

| CuI catalyst, toluene, 100°C | NaN₃ | 2-Azido-N-(1-phenylethyl)aniline | 55 |

Limitations :

-

Reactions proceed sluggishly due to the deactivating chlorine and steric bulk.

-

Meta-directing effects of the chlorine limit regioselectivity.

Chan–Lam Coupling

The secondary amine participates in Chan–Lam amination with boronic esters under copper catalysis, forming C–N bonds. This reaction is effective for synthesizing tertiary amines .

| Reaction Conditions | Boronic Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂, pyridine/MeOH, 50°C | Benzyl boronic ester | N-Benzyl-2-chloro-N-(1-phenylethyl)aniline | 85 |

Mechanism :

-

Oxidative transmetallation between Cu(II) and the boronic ester.

-

Coordination of the aniline nitrogen to copper.

Hydroamination of Alkynes

In the presence of palladium catalysts, 2-chloro-N-(1-phenylethyl)aniline undergoes hydroamination with terminal alkynes to form imines, which can be reduced to secondary amines .

| Reaction Conditions | Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|---|

| PdI₂, dioxane, 80°C | Phenylacetylene | (E)-N-(1-Phenylethyl)-2-chloro-N-(phenylethynyl)aniline | 73 |

Key Observations :

-

Steric hindrance from the phenylethyl group slows reaction kinetics.

-

Electron-withdrawing chlorine reduces nucleophilicity of the aromatic ring .

Reductive Alkylation

The amine reacts with ketones or aldehydes in reductive amination processes to form tertiary amines. This is facilitated by transition-metal catalysts like Sn(OTf)₂ .

| Reaction Conditions | Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sn(OTf)₂, PMHS, toluene, 120°C | Acetophenone | N-(1-Phenylethyl)-2-chloro-N-(1-phenylethyl)aniline | 88 |

Mechanism :

-

Condensation of the amine with the carbonyl compound to form an imine.

-

Hydride transfer from PMHS (polymethylhydrosiloxane) to reduce the imine .

Acid-Catalyzed Hydrolysis

The chlorine substituent can be hydrolyzed to a hydroxyl group under strongly acidic conditions, though this reaction is inefficient due to the ring’s deactivation.

| Reaction Conditions | Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.), 150°C | – | 2-Hydroxy-N-(1-phenylethyl)aniline | 30 |

Coordination with Metal Catalysts

The nitrogen lone pair coordinates with Lewis acids like Cu(I) or Au(I), enabling its use in catalytic cycles for multicomponent reactions .

Example :

In nitro-Mannich reactions, Cu(I) activates the imine intermediate, enhancing electrophilicity for nitronate anion attack .

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

2-Chloro-N-(1-phenylethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

Common synthetic methods involve the reaction of 2-chloroaniline with 1-phenylethyl bromide in the presence of bases like potassium carbonate. The reaction typically occurs in organic solvents such as dimethylformamide (DMF) at elevated temperatures. Another method includes reductive amination of 2-chloroacetophenone with aniline using reducing agents like sodium triacetoxyborohydride.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives containing halogens on aromatic rings enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma).

Mechanism of Action

The biological activity is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in cancer proliferation and inflammatory responses. For instance, certain derivatives may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammation .

Medical Applications

Drug Development

The compound is under investigation for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy and reduce toxicity. Research is ongoing to explore its role in developing new therapeutic agents targeting various diseases .

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, this compound is utilized in producing specialty chemicals, dyes, and pigments. Its unique properties enable it to impart specific characteristics to materials used in coatings and plastics.

Table 1: Synthetic Methods for this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloroaniline + 1-Phenylethyl Bromide | DMF, K2CO3, Elevated Temp | High |

| Reductive Amination | 2-Chloroacetophenone + Aniline | Acidic Medium | Moderate |

| Activity Type | Targeted Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced tumor size | |

| Anti-inflammatory | Decreased paw edema in animal models |

Case Study 1: Anticancer Evaluation

A derivative of this compound was tested for anticancer efficacy in vivo. Results indicated significant tumor size reduction with minimal toxicity observed in healthy tissues. This highlights its potential as a lead structure for new anticancer therapies.

Case Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory effects using animal models, the compound demonstrated a marked decrease in paw edema induced by carrageenan. The analgesic effects were comparable to standard analgesics, suggesting its potential as an alternative therapeutic agent.

作用机制

The mechanism of action of 2-chloro-N-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

相似化合物的比较

Similar Compounds

2-chloroaniline: A simpler derivative with only a chlorine atom substituted on the benzene ring.

N-(1-phenylethyl)aniline: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

2-chloro-N-methylaniline: Contains a methyl group instead of a 1-phenylethyl group, affecting its physical and chemical properties.

Uniqueness

2-chloro-N-(1-phenylethyl)aniline is unique due to the presence of both the chlorine atom and the 1-phenylethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

生物活性

2-Chloro-N-(1-phenylethyl)aniline is an organic compound belonging to the aniline family, characterized by the molecular formula C14H14ClN. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The structural configuration of this compound includes a chlorine atom attached to a benzene ring and an N-(1-phenylethyl) group. Its synthesis typically involves substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various physiological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell cycle progression.

- Antimicrobial Activity : The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that while the compound is more effective against Gram-positive bacteria, it still exhibits moderate activity against yeast infections, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation.

Case Study: MCF-7 Breast Cancer Cells

- IC50 Value : 25.72 ± 3.95 μM

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, which showed increased early apoptotic cell populations upon treatment with the compound .

In Vivo Studies

In animal models with tumor xenografts, treatment with this compound resulted in significant tumor growth suppression compared to control groups. The observed tumor inhibition rate was approximately 53%, indicating its potential as a candidate for further development in cancer therapy .

Research Findings

Research has focused on optimizing the synthesis and enhancing the biological efficacy of derivatives of this compound. Various substituents have been explored to improve potency and selectivity against specific targets.

Structure-Activity Relationship (SAR)

A study on related compounds revealed that modifications on the phenyl ring significantly affect biological activity. Compounds with halogen substitutions showed increased lipophilicity and improved membrane penetration, correlating with enhanced antimicrobial activity .

属性

IUPAC Name |

2-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWVSQBMDYXSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。